![molecular formula C20H22N4O4 B2597980 2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775439-13-8](/img/structure/B2597980.png)
2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
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Description
2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Techniques
Research on compounds with structural similarities, like the synthesis of various heterocyclic derivatives, provides a foundation for understanding how complex molecules can be synthesized and characterized. For instance, the study by Mahmoud et al. (2012) on the synthesis and spectral characterization of phthalazinone derivatives highlights methodologies that could be applicable to synthesizing and analyzing compounds like the one (Mahmoud et al., 2012).
Potential Therapeutic Applications
Compounds with similar structural features have been explored for their therapeutic potential. The work by Abu‐Hashem et al. (2020) on synthesizing novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents exemplifies the interest in utilizing these compounds in drug development (Abu‐Hashem et al., 2020).
Optical and Material Science Applications
The investigation into the third-order nonlinear optical properties of novel styryl dyes by Shettigar et al. (2009) suggests that structurally complex molecules can have significant applications in materials science, particularly in developing new optical materials (Shettigar et al., 2009).
Chemical Reaction Studies and Novel Synthesis Pathways
Research into the synthesis of racemic and functionalized compounds, like the work by Guzikowski et al. (1997) on synthesizing racemic benzazepine diones as antagonists of NMDA and AMPA receptors, showcases the exploration of novel synthesis pathways and potential applications in neuroscience and pharmacology (Guzikowski et al., 1997).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-13-21-18(22-28-13)17-16-6-4-3-5-11-23(16)20(26)24(19(17)25)12-14-7-9-15(27-2)10-8-14/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFNFIGHJDVZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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